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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of compounds
analogous to phenyl-tetrahydrofuran thioureas. Due to a scarcity of publicly available
crystallographic data for thiourea compounds directly incorporating a saturated tetrahydrofuran
ring, this paper focuses on closely related phenyl-furan and phenyl-furoyl thiourea derivatives.
The structural insights from these analogs offer a valuable framework for understanding the
conformational preferences, intermolecular interactions, and potential biological activities of the
target compounds. Thiourea derivatives are a significant class of compounds in medicinal
chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal,
antiviral, and anticancer properties.[1][2][3][4]

Experimental Protocols

The synthesis and crystallographic analysis of phenyl-furan and phenyl-furoyl thiourea
derivatives generally follow established methodologies.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an appropriately
substituted isothiocyanate with an amine.[2][3][4] For instance, the synthesis of 1-(2-furoyl)-3-
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phenylthiourea (FPT) and its derivatives can be achieved through the reaction of furoyl
isothiocyanate with the corresponding aniline.[5] Another versatile method is the reaction of
1,1'-thiocarbonyldiimidazole with amines, as demonstrated in the preparation of N,N'-bis[2-

(dialkylamino)phenyljthioureas.[6]

A generalized workflow for the synthesis is presented below:
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Figure 1: Generalized synthetic workflow for phenyl-tetrahydrofuran thiourea analogs.
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Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound in an appropriate solvent or solvent mixture, such as
ethanol-dichloromethane.[1] The crystal structure is then determined using single-crystal X-ray
diffraction. In cases where suitable single crystals cannot be obtained, X-ray powder diffraction
data can be used to determine the crystal structure via methods like simulated annealing.[7][8]

The general experimental workflow for crystal structure determination is as follows:

Crystal Growth
(Slow Evaporation)

Single Crystal Selection

X-ray Diffraction Data Collection

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Full-matrix least-squares on F*2)

Final Crystal Structure and CIF
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Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The following tables summarize the crystallographic data for several phenyl-furan and phenyl-
furoyl thiourea derivatives. This data provides a basis for understanding the structural
parameters of related phenyl-tetrahydrofuran thiourea compounds.

Table 1: Crystal Data and Structure Refinement Parameters

1-(4-
( 1-(2- 1-Furoyl-3-
chlorophenyl)- 1-(2-Furoyl)-3-
furoyl)-3,3- . methyl-3-
Compound 3-(furan-2- . . phenylthiourea .
. (diphenyl)thio phenylthiourea
ylmethyl)thiou (FPT)[5]
urea (FDFT)[7] [10][11]

rea (8a)[9]
Formula C12H11CIN20S C18H14N202S C12H10N202S C13H12N202S
Crystal System Monoclinic Monoclinic Monoclinic Monoclinic
Space Group P2i/c P21 P2i/c P2i/c
a (A) Not Specified 12.691(1) 4.7679(5) 12.019(2)
b (A) Not Specified 6.026(2) 20.9704(2) 14.156(3)
c (A) Not Specified 11.861(1) 12.5109(5) 18.432(2)
B () Not Specified 117.95(2) 109.811(10) 127.39(2)
Volume (A3) Not Specified 801.5(3) 1176.87(3) 2538.7(4)
Z Not Specified Not Specified Not Specified 8
R-factor (%) Not Specified Not Specified Not Specified 4.7
wR-factor (%) Not Specified Not Specified Not Specified 11.7

Table 2: Selected Bond Lengths (A)
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1-(2-furoyl)-3,3-

1-(2-Furoyl)-3-

N,N'-bis[2-

Bond (diphenyl)thiourea phenylthiourea (dimethylamino)ph
(FDFT)[8] (FPT)[5] enyl]thiourea (1)[6]

C=S 1.600(2) 1.67(6) 1.6879(11)

C=0 Not Specified 1.19(7) Not Applicable

) Shorter than single N 1.3396(14),

C-N (thiourea) Not Specified

bond 1.3621(15)
) Shorter than single N )
C-N (amide) Not Specified Not Applicable

bond

Table 3: Selected Bond and Torsion Angles (°)

Angle

1-(4-
chlorophenyl)-3-
(furan-2-
ylmethyl)thiourea
(8a)[°]

1-(2-furoyl)-3,3-
(diphenyl)thiourea
(FDFT)[7][8]

1-(2-Furoyl)-3-
phenylthiourea
(FPT)[5]

Dihedral angle

(Furan/Furoyl and

65.7

Benzene rings
inclined by 54.5(6)

Benzene ring inclined
by 24.3(4)

Phenyl rings) and 63.7(1)

Dihedral angle

(Thiourea and Furoyl Not Applicable 73.8(6) 43.8(5)

group)

Torsion angle (O1-C1- ) »
Not Applicable -45.8(3) Not Specified

N1-C2)

Torsion angle (C1-N1- ) »
Not Applicable 85.5(3) Not Specified

C2-S1)

Structural Analysis and Intermolecular Interactions

The crystal structures of phenyl-furan and phenyl-furoyl thiourea derivatives are stabilized by a

variety of intermolecular interactions, which are crucial for their supramolecular assembly and
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can influence their biological activity.

Hydrogen Bonding

A predominant feature in the crystal packing of many thiourea derivatives is the presence of
hydrogen bonds. In 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, the crystal structure forms
a chain stabilized by strong N-H---S hydrogen bonds (2.658 A).[9] Similarly, in 1-(2-furoyl)-3-
phenylthiourea, molecules are linked by N-H---S and C-H---O hydrogen bonds.[5] Intramolecular
N-H---:O hydrogen bonds are also observed, which stabilize the conformation of the molecule.

[5]

Tt-1T Stacking and Other Interactions

In addition to hydrogen bonding, 1t-1t stacking interactions between aromatic rings can play a
significant role in the crystal packing. For instance, in 1-(2-furoyl)-3-phenylthiourea, 1t-11
interactions with an offset arrangement are observed.[5] Van der Waals forces are also
universally present and contribute to the overall stability of the crystal lattice.[7][8]

The logical relationship between molecular structure and crystal packing is depicted below:

Molecular Features

Functional Groups
(Thiourea, Phenyl, Furan/Tetrahydrofuran)

Intermolécular Interactions

Molecular Conformation
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Figure 3: Relationship between molecular features and crystal packing.

Conclusion

The crystal structure analysis of phenyl-furan and phenyl-furoyl thiourea compounds provides
significant insights into the structural properties that can be extrapolated to their
tetrahydrofuran analogs. The data reveals a propensity for these molecules to form extensive
networks of intermolecular interactions, particularly hydrogen bonds and -1t stacking, which
dictate their solid-state architecture. The conformational flexibility, evidenced by the observed
torsion angles, is also a key feature. This structural information is invaluable for understanding
structure-activity relationships and for the rational design of new thiourea-based therapeutic
agents. Further research to obtain crystal structures of thiourea derivatives with a saturated
tetrahydrofuran ring is warranted to provide a more direct understanding of their three-
dimensional structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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